molecular formula C13H13F3N2O B2441796 N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1284045-91-5

N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2441796
CAS No.: 1284045-91-5
M. Wt: 270.255
InChI Key: NMJNXVBVNLKUFP-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide is a compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group often imparts unique properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

This process can be achieved using various reagents and catalysts under specific conditions . For instance, the use of Umemoto’s reagent under visible light irradiation has been reported as an effective method for introducing the trifluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial settings are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts such as transition metals. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the conditions employed. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the replacement of the trifluoromethyl group with other functional groups.

Scientific Research Applications

N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated molecules, such as trifluoromethyl ketones and other acetamide derivatives .

Uniqueness

N-(1-cyano-1-methylethyl)-2-[4-(trifluoromethyl)phenyl]acetamide is unique due to its specific structure, which combines the trifluoromethyl group with a cyano group and an acetamide moiety. This combination imparts distinct properties that can be advantageous in various applications, setting it apart from other similar compounds .

Properties

IUPAC Name

N-(2-cyanopropan-2-yl)-2-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N2O/c1-12(2,8-17)18-11(19)7-9-3-5-10(6-4-9)13(14,15)16/h3-6H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJNXVBVNLKUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)NC(=O)CC1=CC=C(C=C1)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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